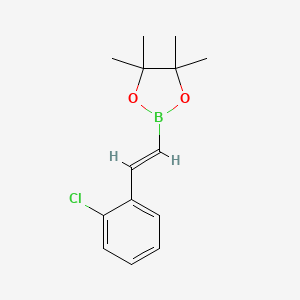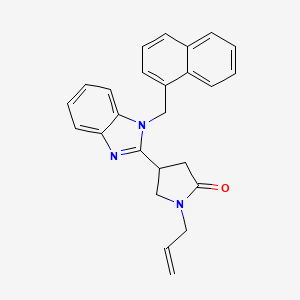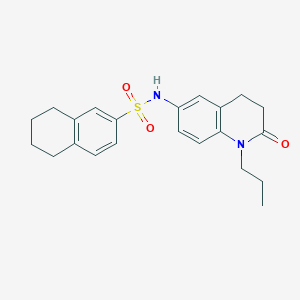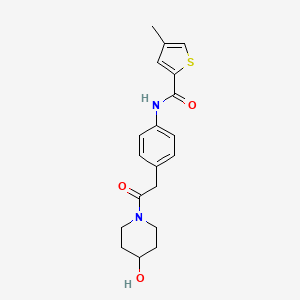
(E)-2-(2-Chlorostyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-2-(2-Chlorostyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, also known as Cl-TMD, is a boron-containing compound that has gained significant attention in scientific research due to its unique properties. It is a highly stable and versatile reagent that has been used in a variety of applications, including organic synthesis, catalysis, and biological imaging.
Aplicaciones Científicas De Investigación
Synthesis and Material Science
Synthesis of Organoboronic Acids Derivatives : The synthesis of various boronic acid derivatives, including mercapto- and piperazino-methyl-phenylboronic acid derivatives, has been explored. These compounds exhibit potential inhibitory activity against serine proteases, highlighting their importance in biochemistry and pharmacology (Spencer et al., 2002).
Catalysis and Reaction Mechanisms : The compound has been utilized in palladium-catalyzed silaboration of allenes, demonstrating a regio- and stereoselective method for synthesizing various 2-silylallylboronates. This process is crucial for the synthesis of homoallylic alcohols, showcasing its importance in complex organic synthesis (Chang et al., 2005).
Silicon-Based Drug Synthesis : A new building block for the synthesis of silicon-based drugs and odorants was developed, demonstrating the synthetic potential of related boron compounds in creating biologically active disila-tetrahydronaphthalene derivatives. This includes the synthesis of the retinoid agonist disila-bexarotene, indicating the role of such compounds in medicinal chemistry (Büttner et al., 2007).
Dehydrogenative Borylation : The compound has been used in the dehydrogenative borylation of vinylarenes with pinacolborane, catalyzed by rhodium and ruthenium complexes. This process provides a method for the stereoselective synthesis of vinylboronates, important intermediates in organic synthesis and materials science (Murata et al., 2002).
Polymer Science and Surface Chemistry
Polymer Synthesis : The synthesis and characterization of deeply colored polymers containing pyrrolopyrrole dione units in the main chain have been reported. This research contributes to the development of new materials with potential applications in electronics and optoelectronics (Welterlich et al., 2012).
Surface Modification : Studies on the adsorption of poly(vinyl alcohol) onto hydrophobic substrates have shown the potential of boron compounds in modifying surface properties. This work is significant for creating hydrophilic surfaces with applications in various industries, including biomedical engineering (Kozlov et al., 2003).
Propiedades
IUPAC Name |
2-[(E)-2-(2-chlorophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BClO2/c1-13(2)14(3,4)18-15(17-13)10-9-11-7-5-6-8-12(11)16/h5-10H,1-4H3/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSWXAAQYYFRGPI-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C=CC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)/C=C/C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-(2-Chlorostyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
CAS RN |
1355094-04-0 |
Source


|
| Record name | 2-[(E)-2-(2-chlorophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4-chlorobenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2767910.png)
![(4-Methoxy-[1,4'-bipiperidin]-1'-yl)(4-(thiophen-2-yl)phenyl)methanone](/img/structure/B2767911.png)
![[2-(Dimethylamino)-3-pyridinyl]methanol hydrochloride](/img/no-structure.png)

![3-(3-chloropropanamido)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzofuran-2-carboxamide](/img/structure/B2767918.png)



![(E)-2-cyano-3-[3-(2-methyl-4-propoxyphenyl)-1-phenylpyrazol-4-yl]-N-prop-2-enylprop-2-enamide](/img/structure/B2767923.png)

![[2-(1-Ethylsulfonyl-2,3-dihydroindol-5-yl)-2-oxoethyl] 2-chloropyridine-3-carboxylate](/img/structure/B2767926.png)
